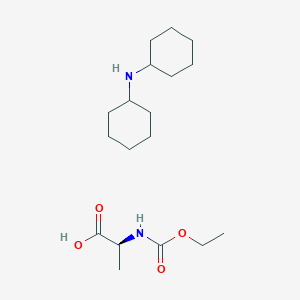

dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate, also known as DCHA, is a chemical compound that has been used extensively in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 93-95 °C. DCHA is a derivative of the amino acid glycine and is often used as a building block in the synthesis of other compounds.

Applications De Recherche Scientifique

- Dicyclohexylamine serves as an intermediate in the synthesis of antioxidants. These compounds play a crucial role in preventing oxidative damage by neutralizing free radicals. Researchers explore its potential in enhancing the stability and shelf life of various products, including polymers, plastics, and lubricants .

- In rubber industry applications, dicyclohexylamine acts as a vulcanization accelerator. Vulcanization improves the mechanical properties of rubber by cross-linking polymer chains. The compound facilitates the formation of strong sulfur bridges, enhancing rubber’s durability and elasticity .

- Dicyclohexylamine finds use as a catalyst in the production of flexible polyurethane foams. These foams are widely employed in furniture, mattresses, and automotive interiors. The compound promotes the urethane linkage formation during foam synthesis, leading to desirable properties like resilience and comfort .

- Researchers investigate dicyclohexylamine’s role in agrochemical formulations. It may serve as a component in herbicides, insecticides, or fungicides. Understanding its interactions with plant physiology and pests is essential for optimizing agricultural practices .

- The textile industry utilizes dicyclohexylamine in various processes. It contributes to dye fixation, fabric softening, and color fastness. Researchers explore its impact on dye stability and fiber properties .

- Dicyclohexylamine is used to create ionic liquid matrices for bacterial analysis in MALDI-MS. This technique allows researchers to identify and characterize biomolecules, peptides, and proteins. The compound’s role in matrix preparation influences the quality of mass spectra obtained during analysis .

Antioxidant Production:

Vulcanization Accelerator:

Catalyst for Flexible Polyurethane Foams:

Agrochemicals:

Textile Chemicals:

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS):

Mécanisme D'action

Target of Action

It is known that dicyclohexylamine is used as an intermediate for the production of antioxidants and vulcanization accelerators . It is also used as a catalyst for flexible polyurethane foams .

Mode of Action

It is known that dicyclohexylamine can participate in esterification and condensation reactions .

Biochemical Pathways

It is known that dicyclohexylamine can be used as a chain extender in the preparation of polyamine esters .

Pharmacokinetics

It is known that dicyclohexylamine is sparingly soluble in water , which may impact its bioavailability.

Result of Action

It is known that dicyclohexylamine can be used in the synthesis of antioxidants and vulcanization accelerators , suggesting it may have a role in these processes.

Action Environment

It is known that dicyclohexylamine is air sensitive and should be stored under dry inert gas .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(ethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C6H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;4H,3H2,1-2H3,(H,7,10)(H,8,9)/t;4-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYYVRAJVJLAGB-VWMHFEHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)

![3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414850.png)

![(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414852.png)

![N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2414860.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)